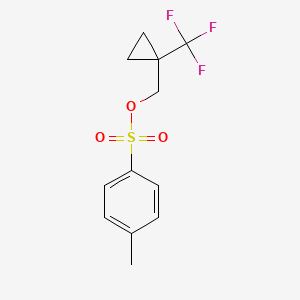
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate
概述
描述
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methylbenzenesulfonate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-(trifluoromethyl)cyclopropyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include sulfides.
科学研究应用
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of (1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group imparts electron-withdrawing properties, making the cyclopropyl ring more susceptible to nucleophilic attack. The sulfonate group acts as a good leaving group, facilitating substitution reactions.
相似化合物的比较
Similar Compounds
- (1-(Trifluoromethyl)cyclopropyl)methanol
- (1-(Trifluoromethyl)cyclopropyl)methyl chloride
- (1-(Trifluoromethyl)cyclopropyl)methyl bromide
Uniqueness
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a trifluoromethyl group and a sulfonate ester. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3S/c1-9-2-4-10(5-3-9)19(16,17)18-8-11(6-7-11)12(13,14)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARFOLZQROJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B3159996.png)
![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile](/img/structure/B3160010.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
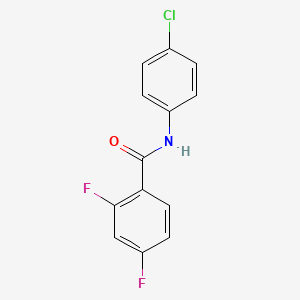
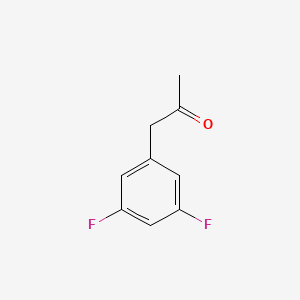
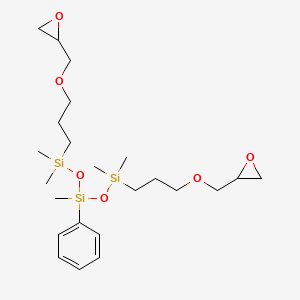
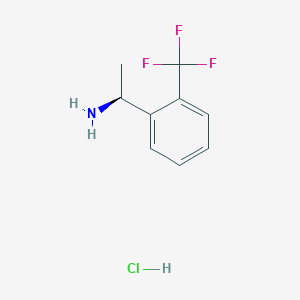
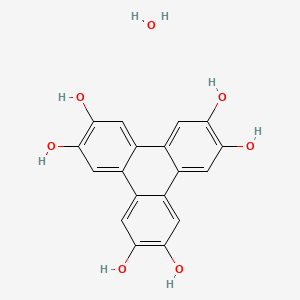
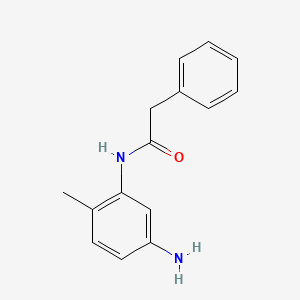
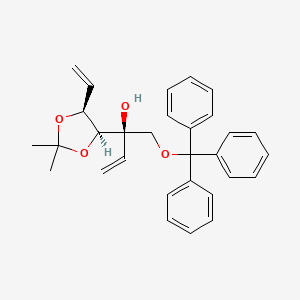
![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![(18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-8-yl) acetate](/img/structure/B3160103.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
